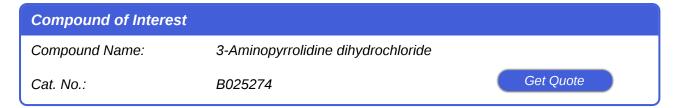


Commercial Suppliers and Technical Guide for High-Purity 3-Aminopyrrolidine Dihydrochloride

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of high-purity **3-Aminopyrrolidine Dihydrochloride**, a critical building block in pharmaceutical synthesis. It outlines commercial supplier specifications, detailed experimental protocols for its synthesis, and its role in significant signaling pathways, particularly in the development of novel therapeutics.

Commercial Suppliers of High-Purity 3-Aminopyrrolidine Dihydrochloride

3-Aminopyrrolidine dihydrochloride is available from a range of chemical suppliers, with purities suitable for research and drug development purposes. The following table summarizes the specifications for both the racemic mixture and its common enantiomeric forms from various commercial vendors.



Supplier	Product Name	CAS Number	Purity/Assa y	Molecular Formula	Notes
Sigma- Aldrich	3- Aminopyrrolid ine dihydrochlori de	103831-11-4	≥98%	C4H10N2 · 2HCl	General purpose grade.[1][2][3]
TCI America	(3S)-(+)-3- Aminopyrrolid ine Dihydrochlori de	116183-83-6	>98.0%	C4H12Cl2N2	Chiral intermediate. [4][5]
Chem-Impex	(3S)-(+)-3- Aminopyrrolid ine dihydrochlori de	116183-83-6	≥98% (Titration)	C4H10N2 · 2HCl	For pharmaceutic al and fine chemical synthesis.[6]
HSP Pharma	(3S)-(+)-3- Aminopyrrolid ine Dihydrochlori de	116183-83-6	≥99.0%	C4H12Cl2N2	API intermediate supplier.
Echemi	(3S)-(+)-3- Aminopyrrolid ine Dihydrochlori de	116183-83-6	99% to 99.5%	C4H10N2 · 2HCl	Various grades available from different suppliers.[7]
NINGBO INNO PHARMCHE M	(3S)-(+)-3- Aminopyrrolid ine Dihydrochlori de	116183-83-6	High Purity	C4H10N2 · 2HCl	Chiral building block for therapeutic agents.[8]



Experimental Protocol: Synthesis of 3-Aminopyrrolidine Dihydrochloride

The following is a representative multi-step synthesis protocol for **3-Aminopyrrolidine Dihydrochloride**, adapted from publicly available patent literature. This method highlights a common pathway for producing this intermediate.

Objective: To synthesize **3-Aminopyrrolidine Dihydrochloride** from diethyl aspartate.

Materials:

- Diethyl aspartate
- Dichloromethane
- Triethylamine
- · Methanesulfonyl chloride
- · 2M Hydrochloric acid
- 10% Sodium bicarbonate solution
- Absolute ethanol
- Sodium borohydride
- Deionized water

Methodology:

Step 1: Synthesis of Ethyl Methanesulfonylaminosuccinate

- In a 1000 mL three-neck flask, dissolve diethyl aspartate (0.3 mol, 56.8 g) in 284 mL of dichloromethane.
- Add triethylamine (0.6 mol, 60.7 g) to the solution and stir until fully dissolved.



- Slowly add methanesulfonyl chloride (0.315 mol, 36.1 g) dropwise to the reaction mixture.
- Maintain the reaction temperature between 20-40°C and stir for 2 hours. Monitor the reaction progress using gas chromatography (GC).
- Upon completion, cool the reaction mixture and add 170.4 g of water.
- Perform a liquid-liquid extraction. Wash the organic phase once with 2M hydrochloric acid, followed by a single wash with a 10% sodium bicarbonate solution.
- Concentrate the organic phase under reduced pressure to yield ethyl methanesulfonylaminosuccinate as a yellow oil.

Step 2: Synthesis of 2-Methanesulfonylamino-1,4-butanediol

- In a 1000 mL three-neck flask, dissolve the ethyl methanesulfonylaminosuccinate (0.25 mol, 66.8 g) from Step 1 in 401 mL of absolute ethanol.
- Slowly add sodium borohydride (1 mol, 37.8 g) to the solution.
- Maintain the reaction temperature between 15-30°C and stir for 2 hours. Monitor the reaction progress using high-performance liquid chromatography (HPLC).
- After the reaction is complete, slowly add 36 g of water dropwise to guench the reaction.
- Filter the solution and concentrate the filtrate under reduced pressure to obtain 2methanesulfonylamino-1,4-butanediol as a colorless oil.

This protocol outlines the initial stages of a synthetic route. Further steps involving cyclication and deprotection would be required to yield the final **3-Aminopyrrolidine Dihydrochloride** product.

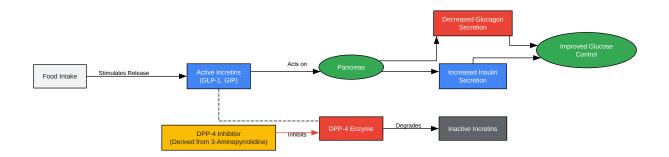
Role in Signaling Pathways and Drug Development

3-Aminopyrrolidine and its derivatives are crucial chiral intermediates in the synthesis of a class of drugs known as Dipeptidyl Peptidase-4 (DPP-4) inhibitors.[6] These drugs are used for the treatment of type 2 diabetes.



DPP-4 Inhibition Signaling Pathway

The enzyme DPP-4 is responsible for the degradation of incretin hormones, such as Glucagon-Like Peptide-1 (GLP-1) and Glucose-Dependent Insulinotropic Polypeptide (GIP). These hormones play a vital role in regulating blood glucose levels by stimulating insulin secretion and inhibiting glucagon release in a glucose-dependent manner. DPP-4 inhibitors block the action of the DPP-4 enzyme, thereby increasing the active levels of GLP-1 and GIP. This leads to enhanced insulin secretion and improved glycemic control.



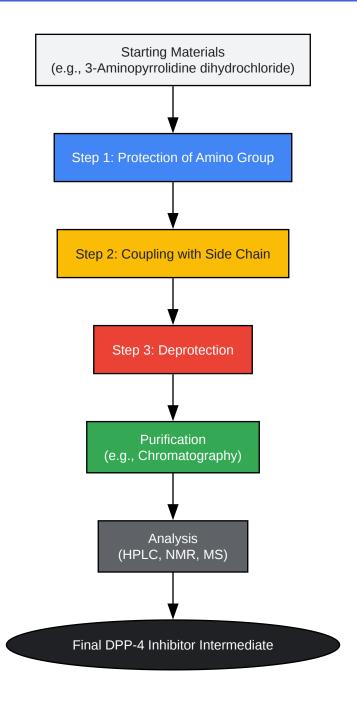
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DPP-4 Inhibition Pathway for Glycemic Control.

Experimental Workflow for Synthesizing a DPP-4 Inhibitor Intermediate

The synthesis of DPP-4 inhibitors often involves the coupling of the 3-aminopyrrolidine core with other chemical moieties. The following diagram illustrates a generalized workflow for such a synthesis.





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Generalized workflow for synthesizing a DPP-4 inhibitor intermediate.

Applications in Neuropharmacology

In addition to its role in metabolic drug development, **3-aminopyrrolidine dihydrochloride** is utilized in neuropharmacology research.[7] Its structural features make it a valuable scaffold for creating compounds that can potentially interact with neurotransmitter systems.[7] Research in this area explores its use in developing treatments for neurological conditions such as



depression and anxiety, as well as for the development of neuroprotective agents.[7] The chiral nature of 3-aminopyrrolidine is particularly important in designing molecules with high specificity for their biological targets within the central nervous system.

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